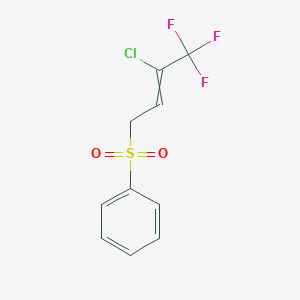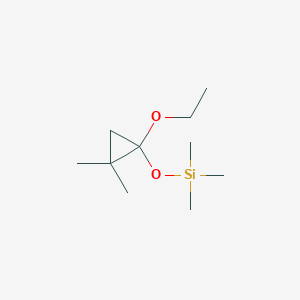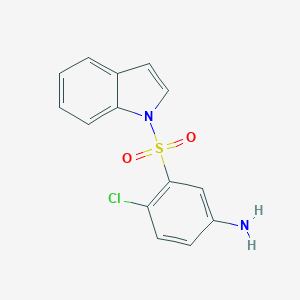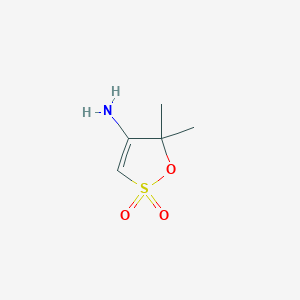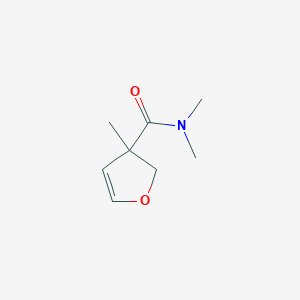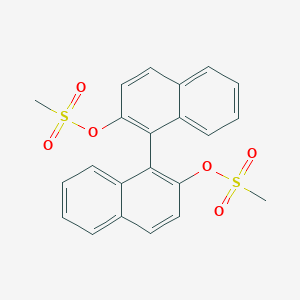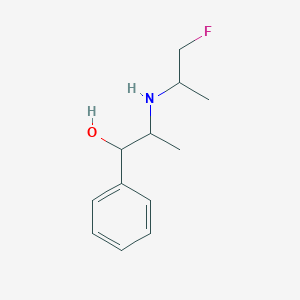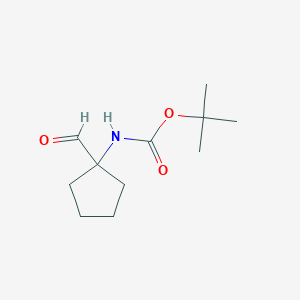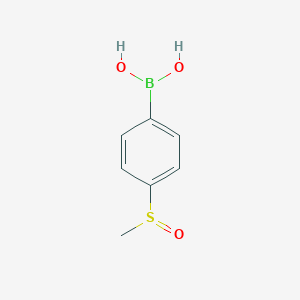
4-(Methanesulfinyl)benzeneboronic acid
説明
While direct information on 4-(Methanesulfinyl)benzeneboronic acid is not available, related research on methanesulfonic acid derivatives and benzeneboronic acids can offer a foundational understanding. These compounds play a critical role in various chemical syntheses and applications due to their unique reactive properties.
Synthesis Analysis
Methanesulfonic acid is a versatile reagent used in the synthesis of various compounds, including the efficient ring-opening of O-benzylidene acetals and as a catalyst in the production of linear alkylbenzenes. These processes highlight the utility of methanesulfonic acid derivatives in chemical synthesis (Luong et al., 2004), (Zinin et al., 2007).
Molecular Structure Analysis
Structural studies of similar compounds, such as 4-nitrophenyl[bis(benzylthio)]methane, provide insights into the molecular conformation and interaction patterns, which are crucial for understanding the properties and reactivity of related benzene derivatives (Binkowska et al., 2009).
Chemical Reactions and Properties
Research on methanesulfonic acid-catalyzed reactions, including the synthesis of benzothiazoles and benzoxazoles from carboxylic acids, showcases the chemical reactivity and potential applications of methanesulfinyl and benzeneboronic acid derivatives in synthesizing heterocyclic compounds (Sharghi & Asemani, 2009), (Kumar et al., 2008).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, crystal structure, and thermal stability, are essential for understanding the behavior of 4-(Methanesulfinyl)benzeneboronic acid under different conditions. Studies on the crystal structure of benzene derivatives provide valuable data on these aspects (Vega et al., 2010).
Chemical Properties Analysis
Investigations into the chemical behavior of methanesulfonic acid and benzeneboronic acid derivatives, including their reactivity and interaction with other compounds, help predict the chemical properties of 4-(Methanesulfinyl)benzeneboronic acid. The catalytic activity of methanesulfonic acid in various chemical reactions underscores its significance in organic synthesis (Eisner et al., 1963).
科学的研究の応用
Boronic acids, including “4-(Methanesulfinyl)benzeneboronic acid”, have a wide range of applications in various fields . Here are some potential applications:
-
Sensing Applications : Boronic acids can interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .
-
Biological Labelling : The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling .
-
Protein Manipulation and Modification : Boronic acids have shown growth in the interaction with proteins, their manipulation and cell labelling .
-
Separation Technologies : Boronic acids have been used for electrophoresis of glycated molecules .
-
Development of Therapeutics : Boronic acids are also being used in the development of therapeutics .
-
Controlled Release of Insulin : Boronic acids have been employed in polymers for the controlled release of insulin .
Boronic acids, including “4-(Methanesulfinyl)benzeneboronic acid”, have a wide range of applications in various fields . Here are some potential applications:
-
Sensing Applications : Boronic acids can interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .
-
Biological Labelling : The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling .
-
Protein Manipulation and Modification : Boronic acids have shown growth in the interaction with proteins, their manipulation and cell labelling .
-
Separation Technologies : Boronic acids have been used for electrophoresis of glycated molecules .
-
Development of Therapeutics : Boronic acids are also being used in the development of therapeutics .
-
Controlled Release of Insulin : Boronic acids have been employed in polymers for the controlled release of insulin .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(4-methylsulfinylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3S/c1-12(11)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTGALZTDVXUKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378530 | |
| Record name | [4-(Methanesulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Methylsulfinyl)phenyl)boronic acid | |
CAS RN |
166386-48-7 | |
| Record name | [4-(Methanesulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

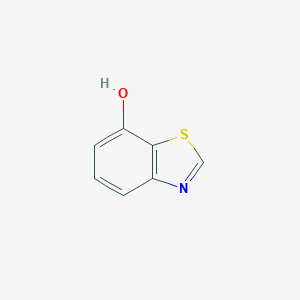
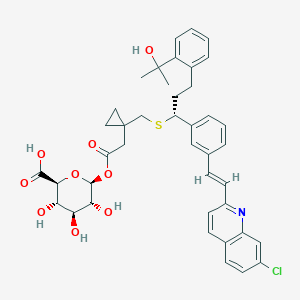
![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)](/img/structure/B65482.png)
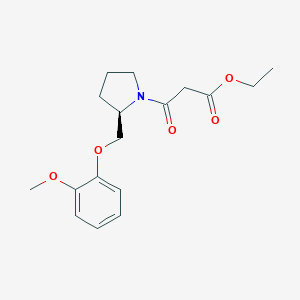
![Imidazo[1,2-a]pyridin-3-ylmethanamine](/img/structure/B65487.png)
